![molecular formula C14H16BrN3 B5608704 6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline](/img/structure/B5608704.png)
6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline
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Overview
Description
6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline is a heterocyclic compound belonging to the quinazoline class. Quinazolines are characterized by a double-ring structure consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline typically involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form an intermediate compound. This intermediate is then reacted with phenyl isothiocyanate in ethanol to obtain the final product . The reaction conditions often include refluxing and the use of catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinazoline ring.
Reduction: This reaction can modify the bromine substituent or other functional groups.
Substitution: Commonly involves the replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its anticancer properties and ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This compound has been shown to inhibit histone methyltransferase and other chromatin-associated proteins, which play a role in gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-(4-methyl-1-piperazinyl)quinazoline
- 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
- Erlotinib
Uniqueness
6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-4-(4-methylpiperidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-10-4-6-18(7-5-10)14-12-8-11(15)2-3-13(12)16-9-17-14/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIPHPHTBXCNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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